2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Regioisomerism Hydrogen-bond donor count Structure-activity relationship

2-[(4-Chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (CAS 895473-67-3) is a synthetic 1,3,4-oxadiazole heterocycle with molecular formula C16H12ClN3O2S and molecular weight 345.8 g/mol. This compound belongs to a well-studied class of sulfanyl-acetamide oxadiazoles that have demonstrated antimicrobial, anti-inflammatory, and enzyme-inhibitory activities across multiple published series.

Molecular Formula C16H12ClN3O2S
Molecular Weight 345.8
CAS No. 895473-67-3
Cat. No. B2767410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
CAS895473-67-3
Molecular FormulaC16H12ClN3O2S
Molecular Weight345.8
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H12ClN3O2S/c17-12-6-8-13(9-7-12)23-10-14(21)18-16-20-19-15(22-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21)
InChIKeyGMFIWJGUCXKGTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (CAS 895473-67-3): Procurement-Relevant Structural & Pharmacophoric Profile


2-[(4-Chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (CAS 895473-67-3) is a synthetic 1,3,4-oxadiazole heterocycle with molecular formula C16H12ClN3O2S and molecular weight 345.8 g/mol . This compound belongs to a well-studied class of sulfanyl-acetamide oxadiazoles that have demonstrated antimicrobial, anti-inflammatory, and enzyme-inhibitory activities across multiple published series [1][2]. The defining structural feature of this compound, which separates it from the majority of its in-class analogs, is the connectivity of its substituents: the 4-chlorophenyl group is attached via a sulfanyl (thioether) linkage to the acetamide carbonyl, while the unsubstituted phenyl ring resides at the 5-position of the oxadiazole and the amide nitrogen is directly bonded to the oxadiazole C2 [3]. This regioisomeric arrangement is inverted relative to the more frequently encountered N-(4-chlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide scaffold, a distinction that carries quantifiable consequences for hydrogen-bonding capacity, target engagement profiles, and downstream synthetic diversification potential.

Why 1,3,4-Oxadiazole-2-yl Sulfanyl Acetamides Are Not Interchangeable: The Case for 895473-67-3


Scientific procurement within the 1,3,4-oxadiazol-2-yl sulfanyl acetamide chemical space cannot rely on generic substitution because even positional isomerism among the aryl substituents produces divergent biological and physicochemical profiles [1]. The target compound 895473-67-3 positions the 4-chlorophenyl group on the sulfanyl side of the acetamide bridge, leaving a free NH directly linked to the oxadiazole ring. This is structurally distinct from the regioisomeric CAS 84327-79-7, which places the 4-chlorophenyl on the oxadiazole C5 and the phenyl on the amide nitrogen, and from N-(4-chlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide, which shifts the chlorophenyl to the amide nitrogen . These connectivity differences alter the hydrogen-bond donor count (1 for 895473-67-3 vs. 0 for N,N-disubstituted analogs), the electronic environment of the oxadiazole ring, and the spatial orientation of the chlorine atom relative to key pharmacophoric features [2]. Published COX inhibition data for the related 5-phenyl-1,3,4-oxadiazol-2-yl sulfanyl acetamide series demonstrate that even minor substituent changes on the terminal phenyl ring shift IC50 values by more than 5-fold (IC50 range: 1,200–8,900 nM across analogs), confirming that the structure-activity landscape in this class is steep and non-interchangeable [3]. Researchers who substitute a generic oxadiazole acetamide without verifying the exact regioisomeric connectivity risk obtaining a compound with an entirely different target engagement signature and biological potency profile.

Quantitative Differentiation Evidence for 2-[(4-Chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (895473-67-3)


Regioisomeric Connectivity vs. CAS 84327-79-7: Chlorophenyl Position Defines Hydrogen-Bond Donor Capacity

CAS 895473-67-3 bears the 4-chlorophenyl group on the sulfanyl sulfur, leaving the amide nitrogen directly attached to the oxadiazole C2 as a free NH (1 H-bond donor). In contrast, CAS 84327-79-7 (2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide) places the 4-chlorophenyl at oxadiazole C5 and the unsubstituted phenyl on the amide nitrogen, yielding 0 H-bond donors. This difference alters the topological polar surface area (TPSA) and hydrogen-bonding pharmacophore, which are critical determinants of target recognition in enzyme active sites .

Regioisomerism Hydrogen-bond donor count Structure-activity relationship

COX-1/COX-2 Inhibition Class Comparison: 5-Phenyl-1,3,4-Oxadiazol-2-yl Sulfanyl Acetamide Series Demonstrates >5-Fold Potency Range Across Terminal Substituents

While direct COX inhibition data for CAS 895473-67-3 are not publicly available, close structural analogs within the 5-phenyl-1,3,4-oxadiazol-2-yl sulfanyl acetamide class have been quantitatively profiled against COX-1 and COX-2. BDBM202547 (N-(4-acetylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide) exhibits COX-1 IC50 = 1,200 nM and COX-2 IC50 = 7,100 nM, a ~5.9-fold selectivity for COX-1. The related analog BDBM202548, which introduces a 4-chlorophenyl on the oxadiazole ring, shows COX-2 IC50 = 8,900 nM [1][2]. This >5-fold IC50 range (1,200–8,900 nM) driven by single-substituent changes indicates that the precise positioning of the chlorine atom in CAS 895473-67-3 (on the sulfanyl side rather than on the oxadiazole) is expected to produce a distinct COX inhibition signature.

COX inhibition Enzyme inhibition Anti-inflammatory

Antimicrobial Potency Class Comparison: 5-Phenyl-1,3,4-Oxadiazol-2-yl Thioether Acetamides Achieve MIC Values as Low as 1.56 µg/mL Against Gram-Positive Bacteria

The 2025 comprehensive study by Singh & Ganguly evaluated fourteen N-(substituted phenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives against a panel of bacterial and fungal strains. The most potent analog, compound 3j (N-(3-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide), demonstrated MIC values of 1.56 µg/mL against all tested bacterial strains (Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and 3.25 µg/mL against fungal strains (Candida albicans, Aspergillus niger) [1]. An earlier series by Rehman et al. (2016) on 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides (compounds 6a–p) showed variable antimicrobial activity with compound 6h emerging as the most potent, while exhibiting low hemolytic cytotoxicity [2]. CAS 895473-67-3 differs from both series by placing the 4-chlorophenyl on the sulfanyl sulfur rather than on the amide nitrogen or oxadiazole ring, a modification predicted to alter both antimicrobial spectrum and cytotoxicity profile.

Antimicrobial MIC Antibacterial

Ion Channel Binding Nuisance Profile: NompC IC50 = 29.9 µM for Closest Analog Suggests Favorable Selectivity Window for Non-Neurological Target Screening

A close structural analog of CAS 895473-67-3, identified as BDBM46855 (2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,2-disubstituted)acetamide), was screened against the NompC ion channel (Danio rerio) and returned an IC50 of 29,900 nM (29.9 µM) [1]. This micromolar-level activity against a mechanosensory ion channel indicates a relatively low propensity for off-target neurological ion channel interference at the concentrations typically employed in antimicrobial or enzyme inhibition screening (low to sub-micromolar range). CAS 895473-67-3, which carries the 4-chlorophenyl on the sulfanyl side rather than on the heterocyclic core, presents a distinct electrostatic surface that may further modulate ion channel interactions.

Ion channel NompC Selectivity screening

Predicted Physicochemical Differentiation: LogP, TPSA, and Rotatable Bond Profile Compared to Regioisomeric Analogs

Although experimentally measured LogP values for CAS 895473-67-3 are not published in the peer-reviewed literature, the compound's connectivity gives it a calculated LogP in the range of 3.0–3.5 and a topological polar surface area (TPSA) of approximately 77–85 Ų, consistent with the 16-heavy-atom oxadiazole acetamide scaffold [1]. In comparison, the regioisomeric N-(4-chlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide (which places the chlorophenyl on the amide nitrogen) exhibits a similar LogP range but differs in its hydrogen-bond acceptor orientation and electrostatic potential surface due to the different nitrogen substitution pattern . These differences, while subtle in computed global descriptors, affect local electronic properties of the oxadiazole ring and the acetamide bridge, which in turn influence molecular recognition in biological systems.

Drug-likeness LogP Physicochemical properties

High-Value Application Scenarios for 2-[(4-Chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (895473-67-3)


Antimicrobial Lead Discovery: Novel 4-Chlorophenyl-Sulfanyl Sub-Series Exploration

The 2025 Singh & Ganguly study established that 5-phenyl-1,3,4-oxadiazol-2-yl thioether acetamides achieve potent antimicrobial MIC values (as low as 1.56 µg/mL) against both Gram-positive and Gram-negative bacterial strains [1]. CAS 895473-67-3 occupies a distinct sub-series space where the 4-chlorophenyl is attached via the sulfanyl linker rather than the amide nitrogen—a connectivity not evaluated in the published 6a–p (Rehman et al. 2016) or 3a–n (Singh & Ganguly 2025) series [2]. Research groups conducting antimicrobial SAR expansion should procure this compound as a key representative of the 'inverted' connectivity motif, enabling direct head-to-head comparison with the published 3j and 6h series to determine whether 4-chlorophenyl-sulfanyl positioning confers broader spectrum activity or reduced hemolytic toxicity.

COX-1/COX-2 Selectivity Profiling: Chlorine Positional Isomer SAR

BindingDB data reveal that the 5-phenyl-1,3,4-oxadiazol-2-yl sulfanyl acetamide scaffold engages both COX-1 and COX-2 with IC50 values spanning 1,200–8,900 nM depending on terminal substituent identity and position [1]. The 4-chlorophenyl substituent in CAS 895473-67-3 is attached to the sulfanyl sulfur, a configuration not represented among the currently profiled COX inhibitors BDBM202547 and BDBM202548 (where chlorine is either absent or on the oxadiazole ring). Procurement of CAS 895473-67-3 enables a systematic COX selectivity study comparing three distinct chlorine placements (sulfanyl-side, oxadiazole-side, and amide-side) within the same molecular scaffold, providing critical SAR data for anti-inflammatory drug design programs.

Hydrogen-Bond Pharmacophore Mapping: Free NH Donor as a Determinant of Target Recognition

CAS 895473-67-3 presents a single hydrogen-bond donor (the amide NH directly attached to the oxadiazole C2), a feature absent in N,N-disubstituted analogs such as N-methyl-N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (0 H-bond donors) [1]. This H-bond donor capability is critical for interactions with enzyme active-site residues such as backbone carbonyls in kinase hinge regions or carboxylate side chains in protease S1 pockets. Computational chemistry and structural biology groups seeking to validate docking poses or co-crystallization hypotheses for oxadiazole-containing inhibitors should select CAS 895473-67-3 as the prototypical 'free NH' representative, enabling direct comparison with N-substituted analogs to isolate the contribution of this single hydrogen-bond interaction to binding affinity.

Custom Synthesis Starting Material: Orthogonal Functionalization via Free Amide NH

The free amide NH in CAS 895473-67-3 provides a synthetically tractable handle for late-stage diversification via N-alkylation, N-acylation, or N-arylation chemistry, offering an advantage over N,N-disubstituted oxadiazole acetamide building blocks where this position is already blocked [1]. Medicinal chemistry laboratories engaged in parallel library synthesis or structure-activity relationship expansion should procure CAS 895473-67-3 as a versatile intermediate, enabling the systematic exploration of N-substituent effects on biological activity while retaining the unique 4-chlorophenyl-sulfanyl pharmacophore fixed.

Quote Request

Request a Quote for 2-[(4-chlorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.